molecular formula C6H3F5N2O B13431167 4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL

4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL

Cat. No.: B13431167
M. Wt: 214.09 g/mol
InChI Key: KFTMDVHYONMGJB-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyrimidine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyrimidine derivative with difluoromethylating and trifluoromethylating agents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The difluoromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine derivatives with altered functional groups.

Scientific Research Applications

4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL involves its interaction with specific molecular targets. The difluoromethyl and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethyl)pyrimidin-2-OL
  • 4-(Trifluoromethyl)pyrimidin-2-OL
  • 5-Amino-4-(difluoromethyl)pyrimidin-2-OL

Uniqueness

4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This dual substitution pattern can enhance the compound’s stability, binding affinity, and overall efficacy in various applications compared to its analogs.

Properties

Molecular Formula

C6H3F5N2O

Molecular Weight

214.09 g/mol

IUPAC Name

6-(difluoromethyl)-4-(trifluoromethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C6H3F5N2O/c7-4(8)2-1-3(6(9,10)11)13-5(14)12-2/h1,4H,(H,12,13,14)

InChI Key

KFTMDVHYONMGJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N=C1C(F)(F)F)C(F)F

Origin of Product

United States

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